molecular formula C8H14N6O B5443871 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxamide

4,6-bis(ethylamino)-1,3,5-triazine-2-carboxamide

Cat. No.: B5443871
M. Wt: 210.24 g/mol
InChI Key: RETDZTTWPDLVDS-UHFFFAOYSA-N
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Description

4,6-bis(ethylamino)-1,3,5-triazine-2-carboxamide is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is structurally characterized by a triazine ring substituted with ethylamino groups and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxamide typically involves the reaction of cyanuric chloride with ethylamine under controlled conditions The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethylamino groups

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4,6-bis(ethylamino)-1,3,5-triazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The ethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

4,6-bis(ethylamino)-1,3,5-triazine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Simazine: 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine, used as a herbicide.

    Atrazine: 2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine, another widely used herbicide.

    Propazine: 2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine, similar in structure and use to simazine and atrazine.

Uniqueness

4,6-bis(ethylamino)-1,3,5-triazine-2-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties compared to other triazine derivatives. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

4,6-bis(ethylamino)-1,3,5-triazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N6O/c1-3-10-7-12-6(5(9)15)13-8(14-7)11-4-2/h3-4H2,1-2H3,(H2,9,15)(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETDZTTWPDLVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)C(=O)N)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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